molecular formula C14H14N2O4S2 B11278485 N-(furan-2-ylmethyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

N-(furan-2-ylmethyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

Cat. No.: B11278485
M. Wt: 338.4 g/mol
InChI Key: MQZKILZSELMJAL-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by the presence of a furan ring, a benzothiazepine core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzothiazepine core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable α,β-unsaturated carbonyl compound under acidic conditions to form the benzothiazepine ring. The furan ring is then introduced through a nucleophilic substitution reaction using furan-2-carbaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and increase efficiency. Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPINE-7-SULFONAMIDE involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. This can result in the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The presence of multiple functional groups, including the furan ring, benzothiazepine core, and sulfonamide group, makes this compound unique.

    Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C14H14N2O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

InChI

InChI=1S/C14H14N2O4S2/c17-14-5-7-21-13-4-3-11(8-12(13)16-14)22(18,19)15-9-10-2-1-6-20-10/h1-4,6,8,15H,5,7,9H2,(H,16,17)

InChI Key

MQZKILZSELMJAL-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CO3)NC1=O

Origin of Product

United States

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